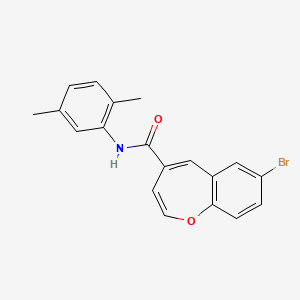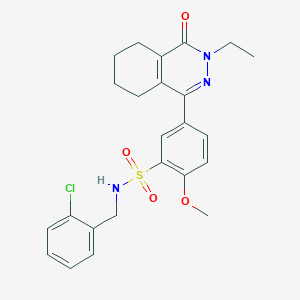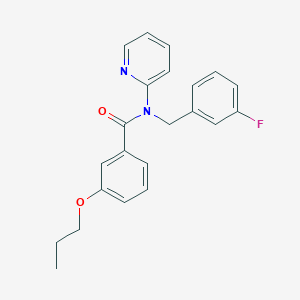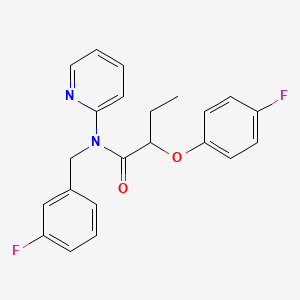
N-(3-fluorobenzyl)-2-(4-fluorophenoxy)-N-(pyridin-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide is a synthetic organic compound It is characterized by the presence of fluorine atoms on both phenyl rings and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide typically involves multiple steps:
Formation of 4-fluorophenoxybutanoic acid: This can be achieved by reacting 4-fluorophenol with butanoic acid under acidic conditions.
Amidation Reaction: The 4-fluorophenoxybutanoic acid is then converted to its corresponding amide by reacting with 3-fluorobenzylamine and pyridine-2-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
作用机制
The mechanism of action of 2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, which may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(pyridin-2-yl)butanamide
- 2-(4-Bromophenoxy)-N-[(3-bromophenyl)methyl]-N-(pyridin-2-yl)butanamide
- 2-(4-Methylphenoxy)-N-[(3-methylphenyl)methyl]-N-(pyridin-2-yl)butanamide
Uniqueness
2-(4-Fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-(pyridin-2-yl)butanamide is unique due to the presence of fluorine atoms, which significantly influence its chemical properties, such as increased lipophilicity and metabolic stability. These features can enhance its pharmacokinetic profile, making it a more effective candidate for drug development compared to its chlorinated, brominated, or methylated analogs.
属性
分子式 |
C22H20F2N2O2 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
2-(4-fluorophenoxy)-N-[(3-fluorophenyl)methyl]-N-pyridin-2-ylbutanamide |
InChI |
InChI=1S/C22H20F2N2O2/c1-2-20(28-19-11-9-17(23)10-12-19)22(27)26(21-8-3-4-13-25-21)15-16-6-5-7-18(24)14-16/h3-14,20H,2,15H2,1H3 |
InChI 键 |
GAUIRIAYCVDZEA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)N(CC1=CC(=CC=C1)F)C2=CC=CC=N2)OC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11321968.png)
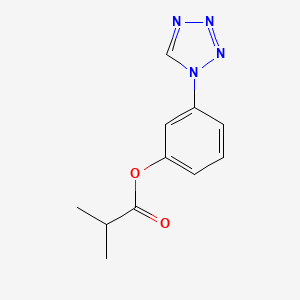
![Ethyl 1-({4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]phenyl}sulfonyl)piperidine-3-carboxylate](/img/structure/B11321978.png)
![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11321981.png)
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N,N-dimethylacetamide](/img/structure/B11321987.png)
![2-[2-Amino-1-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-YL]-3,4-dihydroquinazolin-4-one](/img/structure/B11321991.png)
![4-(4-Hydroxy-3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11321992.png)
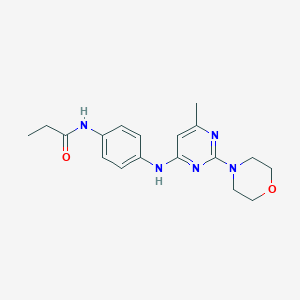
![N-(4-{[6-Methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11322009.png)
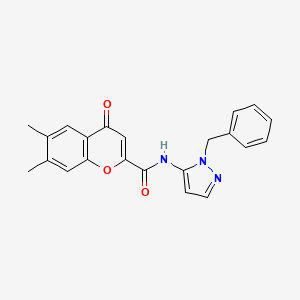
![3,4,6-trimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11322030.png)
